
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide is a complex organogermanium compound It features a unique structure that includes a thiazagermolidine ring, which is a heterocyclic compound containing germanium, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiazagermolidine ring. The resulting intermediate is then treated with hydrobromic acid to yield the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazagermolidine ring.
Reduction: Reduced forms of the compound, potentially altering the oxidation state of germanium.
Substitution: New compounds with different substituents replacing the bromide ion.
Scientific Research Applications
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The thiazagermolidine ring structure allows it to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine chloride
- 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine iodide
- 2-Methyl-2-phenyl-1,3,2-thiazagermolidine
Uniqueness
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility and reactivity. The specific arrangement of atoms within the thiazagermolidine ring also contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
120626-94-0 |
|---|---|
Molecular Formula |
C11H17BrGeN2OS |
Molecular Weight |
377.87 g/mol |
IUPAC Name |
2-amino-1-(2-methyl-2-phenyl-1,3,2-thiazagermolidin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H16GeN2OS.BrH/c1-12(10-5-3-2-4-6-10)14(7-8-16-12)11(15)9-13;/h2-6H,7-9,13H2,1H3;1H |
InChI Key |
CQEDANLZVIULIB-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(N(CCS1)C(=O)CN)C2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


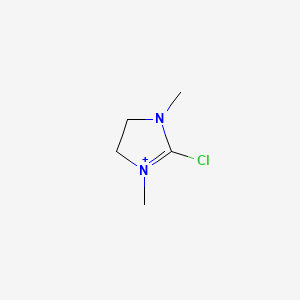
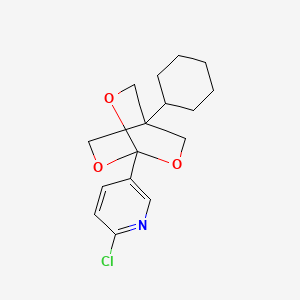
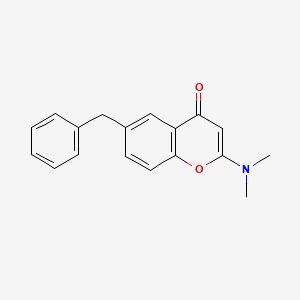
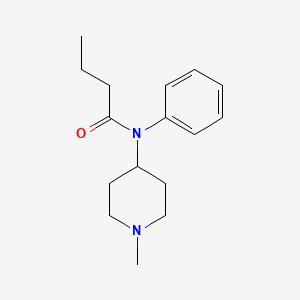
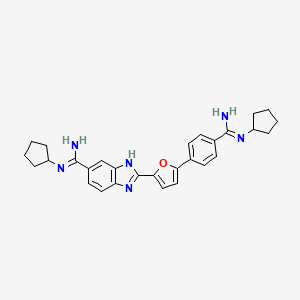
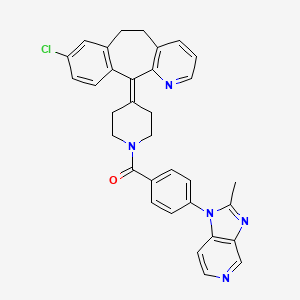
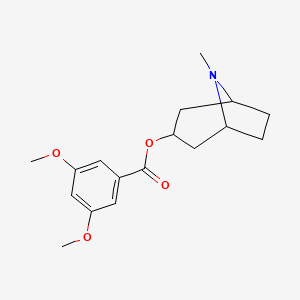
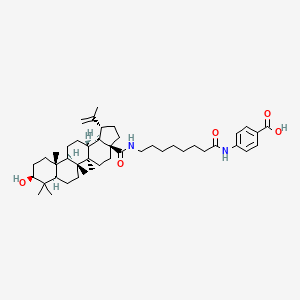
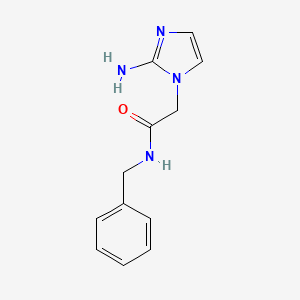
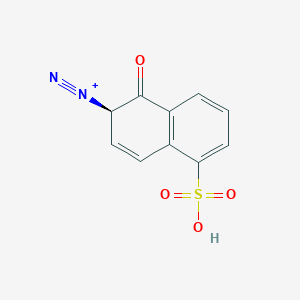
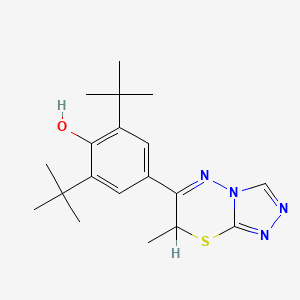
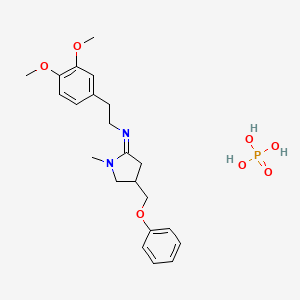

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
